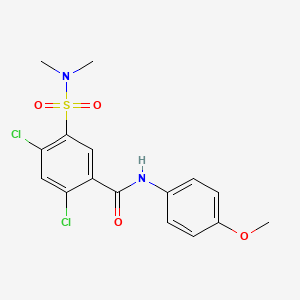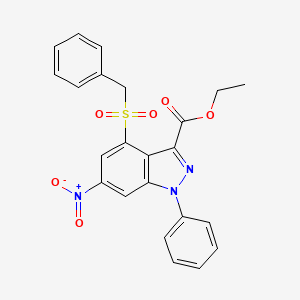![molecular formula C12H14Cl2N2O5S B3509960 METHYL 2-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}ACETATE](/img/structure/B3509960.png)
METHYL 2-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}ACETATE
Descripción general
Descripción
METHYL 2-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}ACETATE is a complex organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes dichloro, dimethylsulfamoyl, and formamido groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichloro-5-(dimethylsulfamoyl)aniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}ACETATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
METHYL 2-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}ACETATE has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of METHYL 2-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}ACETATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 2-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]AMINO}ACETATE
- METHYL 2-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]CARBAMOYL}ACETATE
Uniqueness
METHYL 2-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
methyl 2-[[2,4-dichloro-5-(dimethylsulfamoyl)benzoyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O5S/c1-16(2)22(19,20)10-4-7(8(13)5-9(10)14)12(18)15-6-11(17)21-3/h4-5H,6H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFACWORUIYGETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC(=O)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-methoxy-4-propylphenoxy)methyl]-N-(6-methylpyridin-2-yl)furan-2-carboxamide](/img/structure/B3509877.png)
![N-1,3-benzodioxol-5-yl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B3509882.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-methyl-N-phenylfuran-2-carboxamide](/img/structure/B3509903.png)
![4-chloro-1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B3509906.png)
![1-{5-[(2-BROMOPHENOXY)METHYL]FURAN-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B3509925.png)
![methyl 2-({5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoyl}amino)benzoate](/img/structure/B3509928.png)
![N-{4-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide](/img/structure/B3509941.png)
![5-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B3509948.png)
![ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B3509950.png)
![2-chloro-5-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide](/img/structure/B3509952.png)


![2,4-DIMETHYL-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-3H-1,5-BENZODIAZEPIN-3-IMINE](/img/structure/B3509980.png)
![2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B3509986.png)
